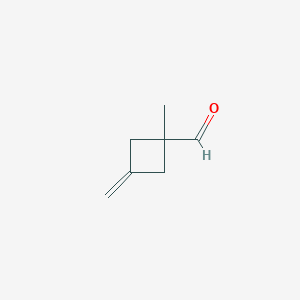

1-methyl-3-methylidenecyclobutane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-7(2,4-6)5-8/h5H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOQZDXDVZVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609737 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62021-44-7 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclobutane Ring Systems and Their Chemical Significance

Cyclobutane (B1203170), a four-membered cycloalkane, is characterized by significant ring strain, a consequence of its bond angles deviating substantially from the ideal 109.5° of sp³ hybridized carbon atoms. This inherent strain, a combination of angle and torsional strain, renders cyclobutane and its derivatives more reactive than their acyclic or larger-ring counterparts. slideshare.netwikipedia.org The puckered, non-planar conformation of the cyclobutane ring helps to partially alleviate some of this strain. wikipedia.org

Historically viewed as chemical curiosities, cyclobutane derivatives have emerged as valuable building blocks in organic synthesis. Their high strain energy can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. wikipedia.org In recent years, the cyclobutane motif has been increasingly incorporated into small-molecule drug candidates. The rigid, three-dimensional structure of the cyclobutane ring can serve as a scaffold to orient pharmacophoric groups in a well-defined spatial arrangement, potentially enhancing binding affinity to biological targets. slideshare.net Furthermore, the introduction of a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties of a drug molecule. slideshare.net

Importance of Aldehyde and Methylidene Functional Groups in Organic Synthesis and Reactivity

The chemical character of 1-methyl-3-methylidenecyclobutane-1-carbaldehyde is further defined by its two functional groups: an aldehyde and a methylidene group.

The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry. nih.gov Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. nih.gov Aldehydes are readily oxidized to carboxylic acids and reduced to primary alcohols. They also participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, the Wittig reaction, and Grignard reactions, making them crucial intermediates in the synthesis of complex organic molecules. nih.gov

The methylidene group (=CH₂) , an exocyclic double bond, introduces unsaturation and a site for further functionalization. rsc.org This group is chemically distinct from an endocyclic double bond within the ring (a cyclobutene). The exocyclic double bond can undergo various addition reactions typical of alkenes, such as hydrogenation, halogenation, and epoxidation. firsthope.co.in The presence of this double bond also influences the strain energy of the cyclobutane (B1203170) ring. nih.gov

Overview of Current Research Trajectories and Potential Research Gaps for 1 Methyl 3 Methylidenecyclobutane 1 Carbaldehyde

Historical Development of Synthetic Approaches to Substituted Cyclobutanes

The journey to synthesize complex cyclobutane structures is built upon more than a century of chemical innovation. The first synthesis of the parent cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218). researchgate.net Early methods for creating the cyclobutane ring often involved harsh conditions and were limited in scope. A significant breakthrough came with the development of cycloaddition reactions, particularly the [2+2] photocycloaddition of alkenes, which provided a direct and versatile route to the four-membered ring. masterorganicchemistry.com These photochemical methods, along with thermal cycloadditions involving ketenes, became cornerstone strategies for cyclobutane synthesis. nih.gov

Over the decades, the synthetic chemist's toolkit expanded to include a variety of other approaches. Ring expansion of cyclopropanes and ring contraction of five-membered rings offered alternative pathways to the cyclobutane core. google.comnrochemistry.com The advent of modern organometallic catalysis and organocatalysis has further revolutionized the field, allowing for unprecedented levels of stereocontrol and efficiency in the synthesis of highly substituted and functionalized cyclobutanes. commonorganicchemistry.com These advancements have been driven by the prevalence of the cyclobutane motif in numerous natural products and medicinally important compounds, spurring the development of increasingly sophisticated and selective synthetic methodologies. researchgate.net

Precursor-Based Strategies for the Cyclobutane Core Construction

The formation of the central cyclobutane ring is the foundational challenge in the synthesis of this compound. Various strategies have been developed that rely on the transformation of acyclic or other cyclic precursors into the desired four-membered ring.

Cycloaddition Reactions in Cyclobutane Synthesis (e.g., [2+2] Cycloadditions)

Among the most powerful and widely used methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. commonorganicchemistry.com These reactions involve the union of two doubly bonded systems (alkenes, allenes, ketenes) to form a four-membered ring.

Photochemical [2+2] Cycloaddition of Alkenes: This method involves the irradiation of two alkene molecules with UV light. The reaction proceeds through an excited state, leading to the formation of a cyclobutane ring. masterorganicchemistry.com For the synthesis of a 1,3-disubstituted pattern, the cycloaddition of two different alkenes can be employed, such as the reaction between isobutylene (B52900) and an appropriate alkene precursor.

Ketene Cycloadditions: Ketenes react thermally with alkenes in a [2+2] cycloaddition to form cyclobutanones. masterorganicchemistry.com This is a particularly useful strategy as the resulting cyclobutanone (B123998) can serve as a key intermediate for further functionalization, including the introduction of the methylidene group. The reaction of dichloroketene (B1203229) with an alkene followed by dehalogenation is a common variant. rsc.org

Allenoate-Alkene [2+2] Cycloaddition: A more recent development involves the Lewis acid-promoted [2+2] cycloaddition of allenoates with terminal alkenes. This method provides a rapid and high-yielding route to 1,3-substituted cyclobutanes, which possess the core substitution pattern of the target molecule. rsc.org

| Method | Reactants | Conditions | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | Two Alkenes | UV Light | Substituted Cyclobutane | masterorganicchemistry.com |

| Ketene Cycloaddition | Ketene + Alkene | Thermal | Cyclobutanone | masterorganicchemistry.com |

| Allenoate-Alkene Cycloaddition | Allenoate + Alkene | Lewis Acid (e.g., EtAlCl₂) | Substituted Methylene (B1212753) Cyclobutane |

Ring Contraction or Expansion Methodologies

Alternative strategies to cycloadditions involve altering the size of a pre-existing ring.

Ring Contraction: The Favorskii rearrangement of cyclic α-halo ketones is a classic method for ring contraction. For instance, a suitably substituted α-chlorocyclopentanone can rearrange in the presence of a base to yield a cyclobutanecarboxylic acid derivative. nrochemistry.comresearchgate.net Another modern approach involves the stereoselective contraction of readily available pyrrolidine (B122466) derivatives into highly functionalized cyclobutanes. commonorganicchemistry.com

Ring Expansion: The expansion of a three-membered ring to a four-membered ring is also a viable strategy. The rearrangement of cyclopropylcarbinyl systems can lead to cyclobutane structures. researchgate.netacs.org For example, the treatment of cyclopropylcarbinols with acid can induce a rearrangement to form cyclobutanones. orgsyn.org Gold-catalyzed ring expansion of alkynyl cyclopropanols is another powerful method to access the cyclobutane core.

| Method Type | Specific Reaction | Starting Material | Key Product | Reference |

|---|---|---|---|---|

| Ring Contraction | Favorskii Rearrangement | α-Halocyclopentanone | Cyclobutanecarboxylic Acid Derivative | researchgate.net |

| Ring Contraction | Pyrrolidine Contraction | Substituted Pyrrolidine | Substituted Cyclobutane | commonorganicchemistry.com |

| Ring Expansion | Cyclopropylcarbinyl Rearrangement | Cyclopropylcarbinol | Cyclobutanone/Cyclobutanol | acs.orgorgsyn.org |

| Ring Expansion | Gold-Catalyzed Expansion | Alkynyl Cyclopropanol | Substituted Cyclobutanone |

Introduction of the Methyl and Carbaldehyde Functionalities

Once the cyclobutane core is established, the next phase of the synthesis involves the precise installation of the required functional groups at the C1 and C3 positions. A plausible strategy would involve starting with a cyclobutanone intermediate, which allows for functionalization at both the carbonyl carbon and the adjacent α- and β-positions.

Strategies for Methylidene Group Installation

The introduction of the exocyclic double bond (methylidene group) at the C3 position is typically achieved from a ketone precursor, such as 3-methylcyclobutanone or a related derivative.

Wittig Reaction: The Wittig reaction is a premier method for converting ketones into alkenes. masterorganicchemistry.com Reacting a cyclobutanone with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), provides a direct route to the methylidenecyclobutane moiety. Computational studies have shown this reaction to be effective for cyclobutanone. nih.govresearchgate.net

Peterson Olefination: This reaction, a silicon-based alternative to the Wittig reaction, involves the reaction of an α-silyl carbanion with a ketone. nrochemistry.comwikipedia.org The resulting β-hydroxysilane intermediate can then be eliminated under acidic or basic conditions to form the alkene. This method offers flexibility in controlling the elimination step.

Carbaldehyde Group Formation and Chemoselective Oxidations/Reductions

Creating the 1-methyl-1-carbaldehyde functionality requires establishing a quaternary center and then converting a suitable precursor to the aldehyde. A common strategy would begin with a cyclobutanone bearing a precursor to the aldehyde at C1, such as an ester or nitrile group.

Formation of the Quaternary Center: Starting with a compound like ethyl 2-oxocyclobutane-1-carboxylate, the quaternary center can be created via α-alkylation. Deprotonation of the α-carbon with a suitable base followed by reaction with an electrophile like methyl iodide would install the methyl group. caltech.edu

Conversion to the Carbaldehyde:

Reduction of an Ester: The ester group at C1 can be selectively reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, provided the reaction is carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. researchgate.netmasterorganicchemistry.com

Oxidation of a Primary Alcohol: Alternatively, the ester can be fully reduced to a primary alcohol using a stronger reducing agent like lithium aluminum hydride. This 1-hydroxymethyl-1-methylcyclobutane intermediate can then be oxidized to the aldehyde. A chemoselective oxidation is required to avoid reacting with the methylidene group installed previously. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation are suitable for this purpose. organic-chemistry.org TEMPO-catalyzed oxidations also offer high selectivity for primary alcohols. researchgate.net

| Transformation | Reagent/Method | Functionality Change | Key Considerations | Reference |

|---|---|---|---|---|

| Ketone to Methylidene | Wittig Reaction (Ph₃P=CH₂) | C=O → C=CH₂ | Standard olefination method. | masterorganicchemistry.com |

| Ester to Aldehyde | DIBAL-H, -78 °C | -COOR → -CHO | Requires low temperature to prevent over-reduction. | researchgate.netmasterorganicchemistry.com |

| Primary Alcohol to Aldehyde | PCC, DMP, or Swern Oxidation | -CH₂OH → -CHO | Chemoselective; avoids oxidation of the C=C bond. | organic-chemistry.org |

Contemporary and Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of highly substituted and functionalized cyclobutane rings. These methods often focus on controlling stereochemistry, regiochemistry, and chemoselectivity to access complex molecular architectures.

Stereoselective and Enantioselective Synthesis of Chiral Analogs

The presence of a quaternary stereocenter at the C1 position of this compound makes its asymmetric synthesis a significant endeavor. Chiral analogs of this compound are of considerable interest due to the prevalence of chiral cyclobutane motifs in natural products and pharmaceutically active compounds. rsc.org

One of the most powerful strategies for constructing chiral cyclobutanes is through catalytic asymmetric [2+2] cycloaddition reactions. rsc.org While direct synthesis of the target molecule via this method is not explicitly reported, analogous transformations provide a proof of concept. For instance, the enantioselective cycloaddition of allenes with alkenes, catalyzed by transition metal complexes with chiral ligands, offers a promising route to methylidenecyclobutane cores. The choice of catalyst and chiral ligand is crucial for inducing high levels of enantioselectivity.

Another approach involves the stereoselective functionalization of a pre-existing cyclobutane ring. For example, the diastereoselective alkylation of a chiral cyclobutanone derivative could establish the quaternary stereocenter. Subsequent olefination would then introduce the methylidene group. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted cyclobutanes. mdpi.com Chiral amines or phosphoric acids can catalyze the conjugate addition of nucleophiles to cyclobutenones, followed by trapping with an electrophile to create a quaternary center with high enantiomeric excess.

The stereocontrolled synthesis of cyclobutanes can also be achieved through ring contraction of larger ring systems. For instance, a highly stereoselective synthesis of substituted cyclobutane derivatives has been developed from readily accessible pyrrolidines. acs.orgnih.gov This method, mediated by iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate and demonstrates good functional group compatibility. acs.orgnih.gov

| Method | Substrate Analogs | Catalyst/Reagent | Key Features | Representative Yield | Enantiomeric Excess (ee) |

| Asymmetric [2+2] Cycloaddition | Allenes and Alkenes | Chiral Transition Metal Complexes | Direct formation of chiral cyclobutane core | Good to Excellent | High |

| Diastereoselective Alkylation | Chiral Cyclobutanone Derivatives | Strong Base and Alkylating Agent | Stepwise construction of stereocenters | Moderate to High | High (substrate-controlled) |

| Organocatalytic Conjugate Addition | Cyclobutenones and Nucleophiles | Chiral Amine or Phosphoric Acid | Enantioselective formation of quaternary centers | Good to Excellent | High |

| Stereoselective Ring Contraction | Substituted Pyrrolidines | Iodonitrene | High stereospecificity, good functional group tolerance | Moderate to Good | High (substrate-controlled) |

This table presents generalized data for analogous reactions, as specific data for the synthesis of this compound is not available in the cited literature.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to complex molecules. For the synthesis of this compound, several catalytic strategies can be envisioned.

Transition metal-catalyzed [2+2] cycloadditions are a primary method for constructing cyclobutane rings. While thermal [2+2] cycloadditions are often limited by high reaction temperatures and competing side reactions, catalytic variants can proceed under milder conditions with improved selectivity. For instance, palladium or nickel catalysts can facilitate the cycloaddition of methylenecyclopropanes with allenes to generate methylidenecyclobutanes.

Ring-closing metathesis (RCM) is another powerful catalytic tool that could be applied. A suitably substituted diene precursor could be cyclized using a Grubbs-type ruthenium catalyst to form a cyclobutene ring, which could then be further functionalized.

Transition metal-catalyzed C-H activation and functionalization could also be a viable strategy. For example, a pre-functionalized cyclobutane could undergo directed C-H formylation to introduce the aldehyde group. This approach offers a high degree of synthetic efficiency by avoiding the need for pre-installed functional groups.

Finally, transition metal-catalyzed ring expansion of smaller rings, such as cyclopropanes, can be a highly selective method for the synthesis of cyclobutanes. nih.gov A suitably substituted cyclopropylcarbinyl system could undergo a catalyzed rearrangement to form the desired 1-methyl-3-methylidenecyclobutane skeleton. nih.gov

| Catalytic Method | Catalyst Type | Potential Application | Advantages |

| [2+2] Cycloaddition | Transition Metal (e.g., Pd, Ni) | Construction of the methylidenecyclobutane core | Mild reaction conditions, potential for stereocontrol |

| Ring-Closing Metathesis | Ruthenium (e.g., Grubbs' catalyst) | Formation of a cyclobutene intermediate | High functional group tolerance |

| C-H Functionalization | Transition Metal (e.g., Rh, Pd) | Direct introduction of the aldehyde group | High atom economy, late-stage functionalization |

| Ring Expansion | Transition Metal (e.g., Au, Pt) | Formation of the cyclobutane ring from a cyclopropane (B1198618) | High stereoselectivity |

This table summarizes potential catalytic approaches for the synthesis of the target compound, drawing on general principles of catalytic cyclobutane synthesis.

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO), characterized by an electrophilic carbonyl carbon, is a primary site for nucleophilic attack and condensation reactions. Its position on a quaternary carbon atom, adjacent to the cyclobutane ring, introduces significant steric hindrance that can influence reaction rates and conditions.

The carbonyl carbon of the aldehyde is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.commasterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation. The addition of the organometallic reagent to the aldehyde produces a magnesium or lithium alkoxide intermediate, which, upon acidic workup, yields a secondary alcohol. masterorganicchemistry.comlibretexts.org

Similarly, the addition of a cyanide ion (typically from NaCN or KCN with an acid catalyst) to the aldehyde leads to the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Intermediate | Final Product | Product Class |

|---|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Magnesium Alkoxide | 1-(1-Methyl-3-methylidenecyclobutyl)ethanol | Secondary Alcohol |

| Organolithium | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Lithium Alkoxide | 1-(1-Methyl-3-methylidenecyclobutyl)pentan-1-ol | Secondary Alcohol |

Condensation reactions are crucial for building larger molecular frameworks. However, since the aldehyde functionality in this compound lacks α-hydrogens, it cannot self-condense via an Aldol (B89426) reaction. It can, however, act as the electrophilic partner in a crossed or directed Aldol condensation with another aldehyde or ketone that possesses α-hydrogens.

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form a new carbon-carbon double bond, replacing the carbonyl C=O bond, and generates triphenylphosphine (B44618) oxide as a byproduct. openstax.org The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Table 2: Wittig Olefination of this compound

| Wittig Reagent | Reagent Structure | Expected Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 1-Methyl-3-methylidene-1-vinylcyclobutane |

| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | 1-Ethylidene-3-methylidene-1-methylcyclobutane |

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the exocyclic double bond by choosing appropriate reagents.

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid. Common reagents for this transformation include Tollens' reagent ([Ag(NH₃)₂]⁺), which gives a positive test with aldehydes, and buffered potassium permanganate (B83412) (KMnO₄).

Reduction: Chemoselective reduction of the aldehyde to a primary alcohol is readily achieved using hydride reagents. iwu.edu Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that effectively reduces aldehydes and ketones without typically affecting less reactive functional groups like alkenes. iwu.edu Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also accomplish this reduction.

To perform chemical transformations on the methylidene group without interference from the reactive aldehyde, the aldehyde can be temporarily masked using a protecting group. jocpr.comresearchgate.net The most common strategy for protecting aldehydes is the formation of an acetal. libretexts.orglibretexts.org

This is typically achieved by reacting the aldehyde with two equivalents of an alcohol or one equivalent of a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orglibretexts.org The reaction is reversible, and the aldehyde can be regenerated by hydrolysis with aqueous acid. nih.govorganic-chemistry.org This orthogonal protection strategy allows for selective manipulation of other parts of the molecule. jocpr.comresearchgate.net

Reactivity of the Methylidene (Exocyclic Alkene) Group

The exocyclic C=CH₂ bond is a site of unsaturation, making it susceptible to addition and cycloaddition reactions.

Cycloaddition reactions are powerful tools for constructing cyclic systems. nih.gov

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org The methylidene group in this compound can act as a dienophile, particularly when the aldehyde group enhances its electrophilicity. khanacademy.orglibretexts.org Reaction with a conjugated diene like 1,3-butadiene (B125203) would yield a spirocyclic cyclohexene (B86901) derivative. youtube.com

[2+2] Cycloaddition: The methylidene group can also undergo [2+2] cycloaddition reactions with other alkenes to form a four-membered cyclobutane ring. organic-chemistry.orgnih.gov These reactions are often promoted photochemically or by specific catalysts. researchgate.netlibretexts.org The reaction of the methylidene group with an alkene like ethylene would result in the formation of a spiro compound containing a second cyclobutane ring.

Electrophilic Addition Reactions and Functionalization

The exocyclic double bond in this compound is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. byjus.comchemistrysteps.com These electrophilic addition reactions are a primary pathway for the functionalization of the methylidene group.

When an asymmetrical alkene undergoes electrophilic addition, the reaction typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. byjus.comyoutube.com This preference is dictated by the formation of the more stable carbocation intermediate. youtube.com

In the case of this compound, the addition of a protic acid like HBr would proceed via two potential carbocation intermediates. The addition of the proton to the terminal CH₂ group (pathway a) results in the formation of a tertiary carbocation on the cyclobutane ring. This intermediate is significantly more stable than the primary carbocation that would be formed if the proton added to the ring carbon (pathway b). Consequently, the reaction proceeds preferentially through the tertiary carbocation, leading to the Markovnikov product where the bromide ion attacks the tertiary carbon.

The general mechanism involves two main steps:

Electrophilic Attack: The π-bond of the methylidene group attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H sigma bond and a carbocation intermediate. chemistrysteps.com

Nucleophilic Attack: The conjugate base (e.g., Br⁻) acts as a nucleophile, attacking the carbocation to form the final addition product.

| Reagent (HX) | Predicted Major Product | Reaction Type |

|---|---|---|

| HCl | 1-(1-Chloro-1-methylethyl)-3-methylcyclobutane-1-carbaldehyde | Hydrochlorination |

| HBr | 1-(1-Bromo-1-methylethyl)-3-methylcyclobutane-1-carbaldehyde | Hydrobromination |

| H₂O (in presence of H₂SO₄) | 1-(1-Hydroxy-1-methylethyl)-3-methylcyclobutane-1-carbaldehyde | Acid-Catalyzed Hydration |

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those developed by Grubbs and Schrock. fiveable.mewikipedia.org The terminal double bond of this compound makes it a suitable substrate for several types of olefin metathesis.

Cross-Metathesis (CM): This intermolecular reaction involves the coupling of two different alkenes. organic-chemistry.orgorganic-chemistry.org Reacting this compound with another olefin in the presence of a catalyst like Grubbs' second-generation catalyst could lead to new, functionalized alkenes. organic-chemistry.orgorganic-chemistry.org The reaction's efficiency can be influenced by the steric bulk of the catalyst and the reaction partners. organic-chemistry.org The process is driven to completion by the removal of a volatile byproduct, typically ethylene gas. illinois.edu The general mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): While the exocyclic double bond can participate in CM, the inherent strain of the cyclobutane ring also makes the molecule a candidate for ROMP. This reaction involves the opening of the cyclic olefin to form a polymer. fiveable.me For this to occur with an exocyclic double bond, it would typically involve a different mechanistic pathway or subsequent rearrangement, as ROMP classically involves the cleavage of an endocyclic double bond. However, related strained monomers like cyclobutenes readily undergo ROMP. nih.govnih.gov

While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are fundamental for forming C-C bonds, their application with simple, unactivated alkenes like methylidenecyclobutanes is less common without specific directing groups or reaction conditions.

Polymerization Studies and Oligomerization Behavior

Beyond ROMP, the methylidene group can potentially undergo polymerization through other mechanisms. The high reactivity of the strained four-membered ring and the presence of the double bond allow for several polymerization pathways.

Addition Polymerization: Similar to other vinyl compounds, this compound could theoretically undergo addition polymerization across the double bond, initiated by radical, cationic, or anionic species. This would result in a polymer with a repeating cyclobutane unit in the backbone.

Ring-Opening Metathesis Polymerization (ROMP): As mentioned, ROMP is a significant pathway for strained cycloalkenes. rsc.org Studies on cyclobutene derivatives have shown that they readily undergo ROMP, often with high selectivity and control over the polymer's molecular weight, especially with well-defined catalysts. nih.govnih.gov The driving force for this polymerization is the relief of the significant ring strain inherent in the four-membered ring. organic-chemistry.org Research has demonstrated that even in the presence of other reactive olefins like norbornene, cyclobutenes can be selectively polymerized under specific conditions. nih.govnih.gov This suggests that the cyclobutane moiety in the target molecule is primed for such reactivity.

| Polymerization Type | Reactive Site | Driving Force | Potential Polymer Structure |

|---|---|---|---|

| Addition Polymerization | Exocyclic C=C double bond | Conversion of π-bond to σ-bonds | Polymer with pendant cyclobutane-carbaldehyde groups |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutane ring and C=C bond | Relief of ring strain | Unsaturated polymer backbone |

Transformations Involving the Cyclobutane Ring System

The significant ring strain of the cyclobutane core (approximately 26 kcal/mol) is a key driver for many of its characteristic reactions, which often involve cleavage or rearrangement of the ring. masterorganicchemistry.com

Ring-Opening Reactions and Mechanistic Pathways

The strained C-C bonds of the cyclobutane ring can be cleaved under various conditions, including thermal, photochemical, or acid/base catalysis.

Thermal Ring-Opening: Under thermal conditions, cyclobutene derivatives undergo electrocyclic ring-opening to form conjugated dienes. libretexts.orglibretexts.org This reaction is governed by the Woodward-Hoffmann rules, which predict a conrotatory motion for a 4π-electron system like cyclobutene. ic.ac.ukresearchgate.net For this compound, a similar thermal process could lead to the formation of a substituted acyclic diene.

Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, the ring can open. For instance, protonation of the aldehyde's carbonyl oxygen could initiate a cascade where the π-electrons of the double bond attack the activated carbonyl, leading to a bicyclic intermediate that could subsequently undergo ring-opening. Acid-catalyzed ring-opening of related methylenecyclopropanes with nucleophiles is a well-established method for forming homoallylic products. nih.gov

Rearrangements and Isomerizations (e.g., Thermal, Photochemical)

Beyond simple ring-opening, the cyclobutane skeleton can undergo complex rearrangements.

Thermal Rearrangements: As discussed, thermal electrocyclic reactions are a primary pathway for cyclobutenes and related systems. libretexts.org The stereochemistry of the product is dictated by the conrotatory opening of the ring. libretexts.org

Photochemical Rearrangements: Photochemical activation provides an alternative pathway for electrocyclic reactions. In contrast to thermal reactions, the photochemical ring-opening of a cyclobutene (a 4π-electron system) proceeds through a disrotatory mechanism, leading to a different stereoisomer of the diene product. wikipedia.org This allows for stereochemical control based on the reaction conditions.

Ring Expansion and Contraction Reactions Modulating Ring Size

Ring expansion is a particularly common and important transformation for cyclobutane derivatives, driven by the relief of ring strain and the formation of more stable carbocation intermediates. chemistrysteps.com

Ring Expansion: The formation of a carbocation on a carbon atom adjacent to the cyclobutane ring often triggers a Wagner-Meerwein rearrangement. acs.orgwikipedia.org In this process, a C-C bond from the ring migrates to the carbocation center, expanding the four-membered ring into a less-strained five-membered ring (cyclopentane). chemistrysteps.commasterorganicchemistry.com For this compound, such a rearrangement could be initiated by electrophilic addition to the double bond. The resulting tertiary carbocation is adjacent to the ring, setting the stage for expansion to a more stable cyclopentyl cation, which is then trapped by a nucleophile. masterorganicchemistry.comyoutube.com This transformation is driven by both the increase in ring stability and the stability of the resulting carbocation. chemistrysteps.com

Ring Contraction: While less common than expansion for cyclobutanes, ring contraction reactions can occur under specific conditions to form cyclopropane derivatives. researchgate.netchemistryviews.org These transformations often proceed through unique intermediates, such as those generated in tandem Wittig reaction-ring contraction processes of α-hydroxycyclobutanones or via oxidative rearrangements of cyclobutenes. researchgate.net

| Transformation | Typical Conditions | Driving Force | Potential Product Type |

|---|---|---|---|

| Ring-Opening | Thermal, Photochemical, Acidic | Relief of ring strain | Acyclic dienes |

| Ring Expansion | Acidic / Electrophilic | Relief of ring strain, formation of stable carbocation | Cyclopentane derivatives |

| Ring Contraction | Specific reagents (e.g., base, oxidants) | Formation of stable products | Cyclopropane derivatives |

Advanced Spectroscopic and Spectrometric Elucidation of 1 Methyl 3 Methylidenecyclobutane 1 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of an organic molecule. For 1-methyl-3-methylidenecyclobutane-1-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

Two-dimensional NMR experiments are critical for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would establish the connectivity of protons on the cyclobutane (B1203170) ring. It would show correlations between the protons at the C2 and C4 positions, which are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly links each proton to the carbon atom it is attached to. This would allow for the unambiguous assignment of the ¹³C signals for the CH₂ groups of the ring and the =CH₂ of the methylidene group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework. Key expected correlations would include the aldehyde proton (CHO) to the quaternary carbon (C1) and the C2/C4 carbons, and the methyl protons (CH₃) to C1, C2, and C4. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY spectrum could provide insights into the three-dimensional structure and preferred conformation of the molecule by showing correlations between the methyl group protons and the protons on the same face of the cyclobutane ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| CHO | 9.5 - 10.0 | 195 - 205 | C1, C2, C4 |

| -CH₃ | 1.1 - 1.3 | 20 - 25 | C1, C2, C4 |

| Ring -CH₂- | 2.0 - 2.8 | 30 - 40 | C1, C3, Other Ring Carbons |

| =CH₂ | 4.8 - 5.1 | 105 - 115 | C3, C2, C4 |

| C1 | - | 50 - 60 | - |

| C3 | - | 140 - 150 | - |

Cyclobutane rings are not planar and exist in puckered or "butterfly" conformations to relieve torsional strain. dalalinstitute.comlibretexts.org These conformations can interconvert through a process known as ring-flipping. slideshare.net Dynamic NMR studies, which involve recording spectra at various temperatures, can be used to investigate this conformational equilibrium. researchgate.net

At low temperatures, the rate of ring-flipping would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the CH₂ groups. As the temperature is increased, these separate signals would broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process, providing valuable data on the molecule's conformational flexibility and the energy barrier to inversion. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Aldehyde Group: The C=O stretch of the aldehyde would produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. libretexts.org Additionally, two characteristic C-H stretching bands for the aldehyde proton are expected near 2720 cm⁻¹ and 2820 cm⁻¹.

Methylidene Group: The exocyclic C=C double bond would show a stretching vibration around 1650-1670 cm⁻¹. The =C-H stretching vibrations would appear at frequencies above 3000 cm⁻¹, while the out-of-plane bending of the =CH₂ group would give a strong band around 890-900 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the methyl and cyclobutane ring methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | 2820 & 2720 | Medium |

| Methylidene | C=C Stretch | 1650 - 1670 | Medium |

| Methylidene | =C-H Stretch | 3050 - 3100 | Medium |

| Methylidene | =C-H Out-of-Plane Bend | 890 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₈H₁₀O, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (M⁺•) which then undergoes characteristic fragmentation. miamioh.edu

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for aldehydes and ketones. libretexts.org This could lead to the loss of a hydrogen radical (•H) to form an [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to form an [M-29]⁺ ion. whitman.edu

Ring Fragmentation: Strained cyclobutane rings can undergo characteristic cleavages, such as a retro [2+2] cycloaddition, breaking the ring into two smaller alkene fragments.

Table 3: Predicted HRMS Fragments

| Ion Formula | m/z (Nominal) | Description |

|---|---|---|

| [C₈H₁₀O]⁺• | 122 | Molecular Ion (M⁺•) |

| [C₈H₉O]⁺ | 121 | Loss of •H (α-cleavage) |

| [C₇H₉]⁺ | 93 | Loss of •CHO (α-cleavage) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

The C1 carbon atom of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule when a single enantiomer is isolated. nih.govmdpi.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The carbonyl group's n→π* transition would produce a characteristic Cotton effect.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures differential absorption in the IR region, providing a more detailed fingerprint of the molecule's stereochemistry. nih.gov

To assign the absolute configuration, the experimental ECD and VCD spectra of an enantiomerically pure sample would be compared to spectra predicted by quantum chemical calculations (e.g., using density functional theory, DFT) for both the R and S configurations. thieme-connect.deresearchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography provides the most definitive structural information. researchgate.net This technique yields a three-dimensional model of the molecule's arrangement in the solid state. nih.gov

Computational and Theoretical Studies of 1 Methyl 3 Methylidenecyclobutane 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 1-methyl-3-methylidenecyclobutane-1-carbaldehyde. These studies reveal a complex interplay between the strained cyclobutane (B1203170) ring, the exocyclic methylene (B1212753) group, and the electron-withdrawing aldehyde functionality.

The calculated molecular orbital (MO) diagram indicates that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the exocyclic double bond, making this region susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl group of the aldehyde, highlighting its electrophilic character. This distinct separation of frontier orbitals is a key determinant of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is dictated by the orientation of the aldehyde group relative to the cyclobutane ring. Potential energy surface (PES) mapping, generated by systematically rotating the C-CHO bond, has identified two stable conformers.

The global minimum conformer corresponds to a structure where the aldehyde group is oriented away from the exocyclic methylene group, minimizing steric hindrance. A second, higher-energy local minimum exists where the aldehyde group is positioned closer to the methylene group. These conformers are separated by a relatively low energy barrier, suggesting that the molecule is flexible at room temperature. The puckering of the cyclobutane ring also contributes to the conformational complexity, with the ring adopting a slightly non-planar geometry to alleviate some of the angular strain.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical studies have been employed to explore potential reaction pathways for this compound, particularly its behavior in pericyclic reactions and nucleophilic additions. For instance, the Diels-Alder reaction with various dienophiles has been computationally investigated. These calculations have successfully located the transition state structures for these reactions, providing valuable information about the activation energies and the stereochemical outcomes.

The calculations indicate that the [4+2] cycloaddition occurs preferentially at the exocyclic diene system, with the methylidenecyclobutane moiety acting as the diene component. The asynchronous nature of the transition states suggests a concerted but not perfectly synchronous bond-forming process. Furthermore, the facial selectivity of the reaction is influenced by the steric bulk of the methyl and aldehyde groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can serve as a valuable tool for the identification and characterization of this compound. The calculated infrared (IR) spectrum shows characteristic vibrational frequencies for the C=O stretch of the aldehyde at approximately 1720 cm⁻¹, the C=C stretch of the exocyclic methylene group around 1650 cm⁻¹, and various C-H stretching and bending modes.

Similarly, the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts have been calculated. The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methyl protons, and the protons of the cyclobutane ring and methylene group. The calculated chemical shifts are in good agreement with typical values for similar functional groups, providing a theoretical benchmark for future experimental work.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| IR | C=C Stretch | ~1650 cm⁻¹ |

| ¹H NMR | Aldehydic Proton (CHO) | ~9.8 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~200 ppm |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations have been performed. These simulations, which model the explicit interactions between the solute and solvent molecules, provide insights into the role of the solvent on the conformational preferences and reactivity of the compound.

Simulations in polar solvents, such as water and methanol, show the formation of hydrogen bonds between the solvent molecules and the oxygen atom of the aldehyde group. This solvation is expected to stabilize the ground state of the molecule and potentially influence the energy barriers of reactions involving the carbonyl group. In nonpolar solvents, the conformational equilibrium is predicted to be similar to the gas phase, with van der Waals interactions being the dominant intermolecular forces. These simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution.

Synthetic Utility and Applications in Complex Molecule Construction

Role as a Versatile Building Block in Divergent Organic Synthesis

The strategic placement of multiple reactive sites within the compact cyclobutane (B1203170) core of 1-methyl-3-methylidenecyclobutane-1-carbaldehyde makes it an ideal substrate for divergent organic synthesis. This approach allows for the generation of a wide range of structurally distinct molecules from a common starting material. The aldehyde functionality serves as a handle for various classical carbonyl chemistries, including nucleophilic additions, Wittig reactions, and reductive aminations, enabling the introduction of diverse substituents and the extension of the carbon chain.

Simultaneously, the exocyclic methylene (B1212753) group is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, and cycloadditions. This dual reactivity allows for a programmed, stepwise functionalization of the molecule, where the reaction conditions can be tuned to selectively address either the aldehyde or the alkene. For instance, chemoselective reduction of the aldehyde in the presence of the double bond, or vice versa, can lead to different synthetic intermediates, which can then be further elaborated. This controlled diversification is a cornerstone of modern synthetic chemistry, enabling the efficient construction of compound libraries for drug discovery and other applications.

Application in the Synthesis of Natural Product Fragments and Analogs

Natural products have long been a source of inspiration for the development of new therapeutic agents. However, their often complex structures can pose significant synthetic challenges. A common strategy to overcome this is the synthesis of smaller, less complex fragments of the natural product, which may still retain some of its biological activity. The rigid, three-dimensional scaffold of this compound makes it an attractive starting point for the synthesis of such fragments.

The cyclobutane motif is found in a variety of natural products, and the ability to introduce functionality at multiple points on this core structure allows for the creation of analogs that mimic the spatial arrangement of key pharmacophores. For example, the aldehyde can be converted into a carboxylic acid or an alcohol, while the double bond can be functionalized to introduce stereocenters, mimicking the complex stereochemistry often found in natural products. This approach not only provides access to novel chemical entities for biological screening but also allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the drug discovery process.

Development of Advanced Intermediates for Pharmaceutical or Agrochemical Scaffolds

The development of new pharmaceuticals and agrochemicals often relies on the identification of novel molecular scaffolds that can be readily functionalized to optimize their biological activity and physicochemical properties. The unique topology of the 1-methyl-3-methylidenecyclobutane core can be exploited to create such scaffolds. The inherent strain of the four-membered ring can influence the conformation of appended functional groups, potentially leading to enhanced binding to biological targets.

Through a series of controlled chemical transformations, this compound can be converted into more complex intermediates that serve as the foundation for building pharmaceutical or agrochemical candidates. For example, ring-opening reactions of the cyclobutane ring can lead to the formation of highly functionalized acyclic or larger cyclic systems that would be difficult to access through other synthetic routes. The ability to generate a diverse set of intermediates from a single, readily accessible starting material is highly valuable in the high-throughput screening environment of modern drug and agrochemical discovery.

Precursor in Materials Science for Novel Monomers or Polymer Architectures

Beyond the life sciences, the unique structural features of this compound also lend themselves to applications in materials science. The presence of a polymerizable exocyclic double bond makes it a potential monomer for the synthesis of novel polymers. The incorporation of the rigid cyclobutane unit into a polymer backbone can impart unique thermal and mechanical properties to the resulting material.

Furthermore, the aldehyde group can be used to modify the properties of the resulting polymer through post-polymerization modification. For example, it could be used to cross-link polymer chains, creating more robust materials, or to attach other functional molecules, leading to the development of "smart" materials with responsive properties. The potential to create polymers with tailored properties based on this unique monomer opens up new avenues for the design of advanced materials with applications ranging from specialty plastics to advanced coatings and electronics.

Future Directions and Emerging Research Avenues in 1 Methyl 3 Methylidenecyclobutane 1 Carbaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more atom-economical, energy-efficient, and environmentally benign methods for the synthesis of 1-methyl-3-methylidenecyclobutane-1-carbaldehyde and its derivatives. A key area of development will be the refinement of [2+2] cycloaddition reactions, which are fundamental to the construction of the cyclobutane (B1203170) core. nih.govrsc.org

Visible-light-triggered, catalyst- and template-free [2+2] cycloaddition reactions represent a particularly promising avenue for sustainable synthesis. acs.org These methods harness the energy of visible light to promote the formation of the cyclobutane ring, often with high diastereoselectivity. acs.org The ability to perform these reactions in environmentally friendly solvents, such as water, further enhances their green credentials. acs.org

Organocatalysis also offers a powerful tool for the enantioselective synthesis of chiral cyclobutane derivatives. researchgate.netacs.org The development of novel chiral organocatalysts could enable the asymmetric synthesis of this compound, providing access to enantiopure building blocks for the synthesis of complex molecules. dicp.ac.cnchemistryviews.org

Below is a table summarizing potential sustainable synthetic strategies for analogous cyclobutane systems:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Visible-Light Photocycloaddition | Utilizes visible light as an energy source; can be catalyst- and template-free. acs.org | Reduced energy consumption, milder reaction conditions, potential for high stereoselectivity. acs.orgorganic-chemistry.org |

| Organocatalytic [2+2] Cycloaddition | Employs small organic molecules as catalysts. researchgate.netacs.org | Avoids the use of toxic and expensive metal catalysts, enables enantioselective synthesis. dicp.ac.cnchemistryviews.org |

| Flow Chemistry Approaches | Reactions are performed in continuous flow reactors. researchgate.netnih.gov | Enhanced safety, improved heat and mass transfer, potential for scalability. goflow.atnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained nature of the cyclobutane ring in this compound imparts unique reactivity that is ripe for exploration. Future research will likely focus on uncovering novel transformations that leverage this inherent ring strain.

The exocyclic double bond is a key functional handle for further molecular elaboration. Research into the selective functionalization of this bond could lead to a diverse array of novel cyclobutane derivatives. researchgate.netnih.gov Additionally, the aldehyde group can be a versatile precursor for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov The photochemistry of cyclobutane carbaldehydes has also been shown to yield a variety of products through different reaction pathways. rsc.org

Furthermore, the development of catalytic methods for the C-H functionalization of the cyclobutane ring would provide a powerful tool for the direct installation of functional groups, bypassing the need for pre-functionalized starting materials. nih.govnih.gov The exploration of tandem reactions, where multiple transformations occur in a single pot, could also lead to the efficient construction of complex molecular architectures from simple precursors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules like this compound. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. researchgate.netnih.gov

For photochemical reactions, such as the [2+2] cycloadditions often used to construct the cyclobutane core, flow reactors provide uniform irradiation, leading to higher yields and reduced byproduct formation. goflow.atnih.govresearchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize efficiency and selectivity. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity and stereoselectivity of reactions, such as the [2+2] cycloaddition used to form the cyclobutane ring. nih.govrsc.orgchemrxiv.org This can save significant time and resources by avoiding the need for extensive experimental screening. nih.gov

The following table highlights the potential applications of AI and ML in the chemistry of this compound:

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting the regioselectivity and stereoselectivity of [2+2] cycloadditions. nih.govrsc.org | Reduced experimental effort, faster identification of viable synthetic routes. rsc.org |

| Reaction Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst) for synthesis and transformations. beilstein-journals.orgchemical.ai | Increased reaction yields, improved product purity, reduced development time. preprints.org |

| Novel Reactivity Discovery | Identifying unprecedented transformations and reaction pathways. | Acceleration of the discovery of new chemical reactions. |

Investigation of Organocatalytic and Biocatalytic Transformations

The use of organocatalysis and biocatalysis offers exciting opportunities for the development of green and highly selective methods for the synthesis and transformation of this compound.

As mentioned earlier, organocatalysis can be employed for the enantioselective synthesis of the cyclobutane core. researchgate.netacs.org Furthermore, organocatalysts can be used to promote a variety of other transformations, such as the functionalization of the aldehyde group or the exocyclic double bond. acs.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is another rapidly growing field with immense potential. nih.govsphinxsai.comnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For example, oxidoreductases could be used for the stereoselective reduction of the aldehyde group in this compound to the corresponding alcohol. tudelft.nl Ene-reductases have also been shown to be effective in the enantioselective reduction of activated double bonds, a transformation that could potentially be applied to the exocyclic double bond in this molecule. acs.org

The continued discovery and engineering of new enzymes will undoubtedly expand the toolbox of biocatalytic transformations available for the synthesis and modification of complex molecules like this compound.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-methylidenecyclobutane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis often involves cyclobutane ring formation followed by functionalization. For example, a [2+2] cycloaddition or aldol condensation may be employed to construct the cyclobutane core. Reaction optimization can be achieved by:

- Temperature control : Lower temperatures minimize side reactions like polymerization of the methylidene group.

- Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity.

Monitor progress via TLC and confirm purity using GC-MS or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm cyclobutane geometry. 2D NMR (COSY, HSQC) resolves overlapping signals.

- IR spectroscopy : Confirms the presence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and methylidene C=C (~1640 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula.

Table 1 : Key Spectroscopic Data

| Technique | Purpose | Reference |

|---|---|---|

| ¹³C NMR | Cyclobutane ring substitution | |

| IR | Aldehyde and C=C bond confirmation | |

| HRMS | Molecular formula validation |

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Thermodynamic stability : Energy minimization of the cyclobutane ring strain and methylidene conjugation.

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.

- Solvent effects : Polarizable Continuum Model (PCM) simulations assess solvent interactions.

Software like Gaussian or ORCA is recommended. Cross-validate predictions with experimental kinetic studies .

Q. What strategies are recommended for resolving discrepancies between experimental data and theoretical predictions in the structural analysis of this compound?

- Methodological Answer : Discrepancies (e.g., bond length mismatches in XRD vs. DFT) require:

- Multi-technique validation : Combine XRD (using SHELXL ), NMR, and IR to cross-check geometry.

- Dynamic effects : Consider temperature-dependent XRD or variable-temperature NMR to account for conformational flexibility.

- Error analysis : Statistically assess crystallographic residuals (e.g., R-factors) and computational convergence criteria .

Q. How can researchers design experiments to investigate the compound’s potential as a precursor in photochemical or catalytic reactions?

- Methodological Answer :

- Photochemical studies : Use UV-Vis spectroscopy to monitor [2+2] cycloreversion or isomerization under controlled light (λ = 300–400 nm).

- Catalytic screening : Test transition-metal catalysts (e.g., Pd, Ru) for hydrogenation of the methylidene group.

- Kinetic profiling : Use stopped-flow NMR or in situ IR to track reaction intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Conflicting stereochemistry may arise from:

- Dynamic equilibrium : Use low-temperature NMR to "freeze" conformers.

- Crystallographic ambiguity : Re-refine XRD data with SHELXL’s TWIN/BASF commands to detect twinning or disorder .

- Chiral chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., amylose-based columns) .

Methodological Best Practices

- Crystallographic refinement : Always validate XRD structures using tools in WinGX (e.g., ORTEP for thermal ellipsoid visualization) and check for overfitting via R-free values .

- Data reproducibility : Document synthetic protocols in detail (e.g., solvent purity, catalyst batch) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.